molecular formula C13H14F3NO2 B8201540 N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide

N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide

Cat. No.: B8201540
M. Wt: 273.25 g/mol
InChI Key: XSXKECJZZUFHNG-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide is an organic compound characterized by the presence of an isopropyl group, a trifluoromethoxy group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves multiple steps. One common method involves the initial formation of the benzamide core, followed by the introduction of the trifluoromethoxy group and the vinyl group. The isopropyl group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The benzamide core can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction of the benzamide core may produce amines.

Scientific Research Applications

N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the vinyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific therapeutic effects.

Comparison with Similar Compounds

  • 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide
  • 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide

Comparison: N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the presence of the vinyl group, which can participate in additional chemical reactions compared to similar compounds

Properties

IUPAC Name

4-ethenyl-N-propan-2-yl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-4-9-5-6-10(12(18)17-8(2)3)11(7-9)19-13(14,15)16/h4-8H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXKECJZZUFHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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